2,6-Dimethyl-2-octyl propionate
Description
Contextualization within Complex Branched Organic Esters
Organic esters are a class of compounds defined by a carbonyl group linked to an oxygen atom, which is in turn connected to an alkyl or aryl group. numberanalytics.com The general structure is R-COO-R'. solubilityofthings.com 2,6-Dimethyl-2-octyl propionate (B1217596) fits this description, with a propionate group (CH3CH2COO-) as the 'R' portion and a complex, branched 2,6-dimethyl-2-octyl group as the 'R'' portion. ontosight.ai
The branching within the 2,6-dimethyl-2-octyl alcohol portion of the molecule is a key feature. This intricate structure, with methyl groups at the 2 and 6 positions of the octyl chain, places it firmly in the category of complex branched esters. The structural flexibility of the C-O-C bond in esters contributes to their physical properties, making them less rigid and more volatile than corresponding amides. wikipedia.org The branching in the alkyl chain can also increase water solubility compared to their straight-chain counterparts. numberanalytics.com
The physical properties of esters, such as boiling point and solubility, are influenced by their molecular structure. numberanalytics.com While esters are polar molecules, they cannot form hydrogen bonds with each other, leading to lower boiling points than carboxylic acids of similar molecular weight. wikipedia.orglibretexts.org However, they can accept hydrogen bonds from water, which allows for some degree of water solubility. libretexts.org
Significance of Propionate Esters in Specialty Chemical Systems
Propionate esters, the family to which 2,6-dimethyl-2-octyl propionate belongs, are esters of propionic acid. wikipedia.org These compounds are significant in the specialty chemicals sector for several reasons. Many propionate esters are known for their fruit-like odors and are utilized as fragrance and flavoring agents. wikipedia.orgfiveable.me For instance, ethyl propionate has a pineapple-like scent. nih.gov
Beyond fragrances, propionate esters are employed as solvents for a variety of materials including paints, coatings, and adhesives. wikipedia.orgfiveable.me Their utility as solvents is partly due to their good solvent properties and relatively low toxicity. fiveable.me Furthermore, propionates serve as important intermediates in organic synthesis. fiveable.me They can be used in reactions like aldol (B89426) condensations to create more complex molecules, making them versatile building blocks for fine chemicals and pharmaceuticals. fiveable.me The parent acid, propionic acid, is a key precursor for producing these esters and has wide applications itself, including in the production of polymers and as a preservative. wikipedia.orgnih.gov
The versatility of propionate esters extends to their use as emulsifiers and stabilizers in various formulations. shreechem.in This broad range of functions underscores their importance in diverse industrial applications.
Overview of Contemporary Research Trends for Dialkyl Propionates
Current research into dialkyl propionates and other complex esters often focuses on their synthesis, characterization, and application. The synthesis of esters, known as esterification, is a foundational reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol. solubilityofthings.comwikipedia.org Research continues to explore more efficient and environmentally benign methods for ester synthesis. This includes the use of various catalysts to improve reaction rates and yields. For example, research has been conducted on the heterogeneously catalyzed esterification of propionic acid with propan-1-ol to produce propyl propionate using a reactive distillation column. researchgate.net
Another area of research is the biological production of propionate, which can serve as a sustainable alternative to petrochemical synthesis for creating propionate-based chemicals. nih.gov Metabolic engineering of microorganisms like Clostridium saccharoperbutylacetonicum is being explored to produce propionate from renewable resources. nih.gov
The physical and chemical properties of esters are also a subject of ongoing study. The relationship between the molecular structure of an ester, including chain length and branching, and its physical properties like boiling point, volatility, and solubility is critical for designing esters for specific applications, from fragrances to industrial lubricants. wikipedia.orglibretexts.orgnumberanalytics.com Research into the environmental fate of such compounds, including their biodegradability, is also an area of active investigation. ontosight.ai
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.35 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 140-150°C at 10 mmHg |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents |
| Data sourced from Ontosight. ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
99886-27-8 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2,6-dimethyloctan-2-yl propanoate |
InChI |
InChI=1S/C13H26O2/c1-6-11(3)9-8-10-13(4,5)15-12(14)7-2/h11H,6-10H2,1-5H3 |
InChI Key |
UXAGANHTCDZALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)(C)OC(=O)CC |
Origin of Product |
United States |
Mechanistic Elucidation and Kinetic Modeling of Esterification Reactions Relevant to Branched Alkyl Propionates
Reaction Pathways and Intermediate Species Characterization
The pathway to forming 2,6-dimethyl-2-octyl propionate (B1217596) is highly dependent on the catalytic method employed. The significant steric hindrance around the hydroxyl group of the tertiary alcohol, 2,6-dimethyl-2-octanol, often renders traditional methods inefficient and necessitates alternative strategies.
Mechanistic Investigations of Acid-Catalyzed Esterification of Branched Alcohols
The classic method for ester synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The generally accepted mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (propionic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com
Nucleophilic Attack: The alcohol (2,6-dimethyl-2-octanol) acts as a nucleophile and attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate, forming a good leaving group (water). byjus.commasterorganicchemistry.com
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.com
However, for tertiary alcohols like 2,6-dimethyl-2-octanol, this pathway is significantly impeded. The bulky alkyl groups surrounding the tertiary carbon create substantial steric hindrance, which dramatically slows down the rate-determining nucleophilic attack step. quora.comquora.com Consequently, the reactivity of alcohols in acid-catalyzed esterification follows the order: primary > secondary > tertiary. ceon.rs Due to these unfavorable kinetics, direct acid-catalyzed esterification of tertiary alcohols often results in very low yields or fails to proceed altogether.
Enzymatic Reaction Mechanisms in Biocatalytic Propionate Formation
Enzymatic catalysis, particularly using lipases, offers an alternative, highly selective route for ester synthesis under mild conditions. Lipases are widely used for their ability to catalyze esterification in non-aqueous solvents. capes.gov.brnih.gov The general mechanism for lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi mechanism:
Acyl-Enzyme Complex Formation: The active site of the lipase (B570770), which typically contains a serine hydroxyl group, attacks the carboxylic acid (propionic acid). This forms a tetrahedral intermediate which then releases a water molecule, resulting in a stable acyl-enzyme complex. nih.gov
Nucleophilic Attack by Alcohol: The alcohol (2,6-dimethyl-2-octanol) then enters the active site and acts as a nucleophile, attacking the acyl-enzyme complex.
Ester Release: This leads to the formation of a second tetrahedral intermediate, which subsequently collapses to release the ester product (2,6-dimethyl-2-octyl propionate) and regenerate the free enzyme.
The efficiency of enzymatic esterification is sensitive to several factors, including the specific enzyme used, water activity, and the polarity of the substrates. nih.gov For instance, lipase from Candida cylindracea has been used for the synthesis of various esters, including ethyl propionate. capes.gov.brnih.gov While enzymatic routes can overcome some challenges associated with chemical methods, the significant steric bulk of tertiary alcohols can still limit their access to the enzyme's active site, affecting reaction rates.
Insights into Organometallic Catalyst Mechanisms for Ester Synthesis
Given the difficulties with direct acid-catalyzed esterification of tertiary alcohols, organometallic catalysts and alternative reagents are often employed. A notable strategy involves using an acid anhydride (B1165640) (e.g., propionic anhydride) instead of a carboxylic acid, catalyzed by a reusable solid Lewis acid catalyst. One patented process describes the selective esterification of tertiary alcohols using halides of indium, gallium, zinc, and iron. wipo.int This approach avoids the harsh acidic conditions of Fischer esterification that can cause dehydration of the tertiary alcohol.
Another advanced approach is oxidative esterification, where an alcohol is directly converted to an ester in the presence of an oxidant. Novel heterogeneous catalysts, such as those based on cobalt (Co₃O₄–N@C) or chrome, have been developed for this purpose. acs.orgresearchgate.net The mechanism for these reactions can be complex but generally involves the oxidation of the alcohol to an aldehyde intermediate, which then reacts with another molecule of alcohol to form a hemiacetal. This hemiacetal is subsequently oxidized to the final ester product. These methods are advantageous as they can proceed under milder conditions.
Kinetic Studies and Rate Law Determination
The rate of formation of branched alkyl propionates is governed by the chosen catalytic system and the inherent structural properties of the reactants. Kinetic modeling is essential for understanding these relationships and for reactor design.
Pseudo-Homogeneous and Heterogeneous Kinetic Models for Esterification
Pseudo-Homogeneous (PH) Model: This is a simplified model where the reaction mixture, despite being multiphasic, is treated as a single phase. mdpi.comresearchgate.net The mass transfer limitations are assumed to be negligible, and the reaction rate is considered to be kinetically controlled. researchgate.net The rate law often takes the form of a simple power-law model, such as a reversible second-order reaction. researchgate.net This approach is frequently used due to its simplicity and ease of application in reactor design, especially for processes like biodiesel production. mdpi.comsemanticscholar.orgscispace.com
Heterogeneous Kinetic Models (Langmuir-Hinshelwood-Hougen-Watson - LHHW): These models provide a more detailed and mechanistically accurate description of heterogeneously catalyzed reactions. The LHHW model assumes that the reaction occurs on the active sites of the catalyst surface and involves three key steps:
Adsorption of reactants onto the catalyst surface.
Surface reaction between adsorbed species.
Desorption of products from the surface.
The rate equation derived from an LHHW mechanism explicitly includes terms for the adsorption of all reactants and products, making it more complex but also more descriptive of the surface chemistry. oiccpress.comresearchgate.net Studies have shown that for some esterification systems, the LHHW model provides a better fit to experimental data than simpler pseudo-homogeneous models. nih.gov
| Feature | Pseudo-Homogeneous (PH) Model | Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model |
| Basic Assumption | The reaction system is treated as a single, uniform phase. | The reaction occurs on the surface of the solid catalyst. |
| Complexity | Simpler, uses power-law kinetics (e.g., second-order). researchgate.net | More complex, rate equation includes adsorption and surface reaction terms. oiccpress.com |
| Mechanistic Insight | Limited; provides an overall reaction rate. | High; describes the interaction of molecules with the catalyst surface. |
| Applicability | Useful when mass transfer limitations are negligible and for initial reactor design. semanticscholar.org | More accurate when surface adsorption phenomena significantly influence the reaction rate. nih.gov |
| Typical Rate Law | Rate = k * [Acid] * [Alcohol] (simplified) | Rate = (k * K_A * K_B * [Acid][Alcohol]) / (1 + K_A[Acid] + K_B[Alcohol] + ...)^n (conceptual) |
Influence of Steric Hindrance and Substituent Effects on Reaction Rates
The structure of both the alcohol and the carboxylic acid profoundly impacts the rate of esterification.
Steric Hindrance: This is arguably the most critical factor in the esterification of branched alcohols. Steric hindrance refers to the congestion caused by the physical presence of bulky groups near the reaction center. quora.com In the formation of this compound, the tertiary nature of the alcohol (2,6-dimethyl-2-octanol) creates significant steric bulk around the hydroxyl group. This bulk physically impedes the approach of the alcohol's oxygen to the electrophilic carbonyl carbon of the propionic acid, thus slowing the reaction rate dramatically compared to primary or secondary alcohols. quora.comceon.rs
Substituent Effects (Taft Equation): To quantitatively analyze the combined influence of steric and electronic effects of substituents on reaction rates, the Taft equation is employed. dalalinstitute.comwikipedia.org It is a linear free-energy relationship that separates these contributions:
log(k/k₀) = ρσ + δEₛ
Where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the reference reaction (often with a methyl group). wikipedia.org
σ* is the polar substituent constant, which quantifies the inductive/field effect of the substituent.
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects. dalalinstitute.com
Eₛ is the steric substituent constant, which quantifies the steric effect (bulkiness) of the substituent.
δ is the reaction constant, indicating the sensitivity of the reaction to steric effects. wikipedia.org
For the esterification of alcohols, the Eₛ value is of particular importance. More negative Eₛ values correspond to greater steric hindrance and, consequently, a slower reaction rate. The structure of 2,6-dimethyl-2-octanol, with three alkyl groups attached to the carbinol carbon, would confer a large negative Eₛ value, mathematically accounting for its low reactivity in standard esterification. wikipedia.org
| Substituent (R in R-OH) | Conceptual Taft Steric Parameter (Eₛ) | Relative Esterification Rate |
| Methyl (-CH₃) | 0.00 (Reference) | Highest |
| Ethyl (-CH₂CH₃) | -0.07 | High |
| Isopropyl (-CH(CH₃)₂) | -0.47 | Moderate |
| tert-Butyl (-C(CH₃)₃) | -1.54 | Very Low |
| 2,6-Dimethyl-2-octyl | Highly Negative (>> -1.54) | Extremely Low |
| Conceptual values are based on established trends to illustrate the effect of increasing steric bulk. wikipedia.org |
Advanced Analytical and Spectroscopic Characterization of Branched Propionate Esters
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures containing branched propionate (B1217596) esters. The choice of technique is dictated by the volatility and polarity of the analyte.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and routinely used method for the analysis of volatile and semi-volatile compounds like 2,6-dimethyl-2-octyl propionate. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for qualitative identification.
For this compound, electron ionization (EI) at a standard 70 eV would lead to the formation of a molecular ion (M+), though it may be of low abundance. Characteristic fragmentation would involve the cleavage of the ester bond and rearrangements. Key expected fragments would arise from the loss of the propionyloxy group or parts of the branched octyl chain. The quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations and measuring the peak area of a characteristic ion in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity. The analysis of other branched-chain fatty acid methyl esters by GC-MS has shown that fragmentation patterns can be used to determine the branching points within the alkyl chain. nih.gov
Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
|---|---|
| 214 | [M]+ (Molecular Ion) |
| 157 | [M - C3H5O2]+ |
| 113 | [C8H17]+ |
| 57 | [C4H9]+ (tert-Butyl cation) |
| 43 | [C3H7]+ (Isopropyl cation) |
This table is generated based on common fragmentation patterns of esters and branched alkanes and should be confirmed with experimental data.
While GC-MS is ideal for volatile esters, liquid chromatography-mass spectrometry (LC-MS) is the method of choice for non-volatile, thermally labile, or highly polar derivatives. For instance, if this compound were to be analyzed as part of a complex matrix requiring derivatization to enhance ionization or chromatographic retention, LC-MS would be indispensable. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to generate ions for mass analysis. LC-MS is particularly useful for the analysis of metabolites of esters, which are often more polar than the parent compound. labmedica.com The use of reversed-phase chromatography with a C18 column is common for separating esters and their derivatives based on hydrophobicity.
The structure of this compound contains a chiral center at the C6 position of the octyl chain. This means the compound can exist as two non-superimposable mirror images, or enantiomers. Enantiomers often exhibit different biological activities and sensory properties. Therefore, the assessment of enantiomeric purity is crucial. Chiral chromatography is the primary technique for separating enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) in either gas or liquid chromatography. These CSPs are often based on cyclodextrin (B1172386) derivatives, which create a chiral environment where the two enantiomers can interact differently, leading to their separation. gcms.czsigmaaldrich.com The separated enantiomers can then be quantified to determine the enantiomeric excess (ee) of the sample. The elution order of the enantiomers can be highly dependent on the specific chiral column and the mobile phase used. nih.gov
Spectroscopic Characterization Methodologies
Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information.
In the ¹H NMR spectrum of this compound, the different proton environments would give rise to distinct signals with specific chemical shifts, integration values (proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons). For instance, the methyl protons of the propionate group would appear as a triplet, while the methylene (B1212753) protons adjacent to the carbonyl group would be a quartet. The numerous methyl and methylene groups in the branched octyl chain would result in a more complex set of overlapping signals in the aliphatic region of the spectrum.
The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester would have a characteristic chemical shift in the range of 170-180 ppm. The chemical shifts of the carbons in the branched octyl chain would also provide valuable structural information. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, thus confirming the complete structure of the molecule. Stereochemical assignment, particularly of the chiral center, can often be achieved using chiral derivatizing agents or through advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (propionate) | ~1.1 | Triplet |
| CH₂ (propionate) | ~2.3 | Quartet |
| CH₃ (at C2) | ~1.4 | Singlet |
| CH₂ (in octyl chain) | ~1.2-1.6 | Multiplet |
| CH (at C6) | ~1.5 | Multiplet |
| CH₃ (at C6) | ~0.9 | Doublet |
These are approximate values and can vary based on the solvent and instrument frequency.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (propionate) | ~174 |
| O-C (at C2) | ~80 |
| CH₂ (propionate) | ~28 |
| CH₃ (propionate) | ~9 |
| C2 (octyl) | ~40 |
| CH₃ (at C2) | ~25 |
These are approximate values and can vary based on the solvent and instrument frequency.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include the C-O stretching vibrations of the ester, and various C-H stretching and bending vibrations for the methyl and methylene groups in the molecule.
Raman spectroscopy, which relies on inelastic scattering of light, would also show the characteristic vibrational modes. While the C=O stretch is often weaker in Raman spectra compared to IR, the C-C and C-H vibrations of the alkyl backbone can be quite prominent. Raman spectroscopy can be particularly useful for analyzing the conformational structure of the alkyl chain. nih.gov
Table 4: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretch | 1735-1750 (Strong in IR) |
| C-O (ester) | Stretch | 1150-1250 (Strong in IR) |
| C-H (alkane) | Stretch | 2850-3000 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of organic compounds, including branched propionate esters like this compound. Unlike unit mass resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, typically within a few parts per million (ppm). This capability allows for the determination of an ion's elemental composition from its exact mass.
For a molecule like this compound, with the molecular formula C₁₃H₂₆O₂, HRMS is indispensable. ontosight.ai While a low-resolution instrument would register the nominal molecular mass, an HRMS instrument provides an accurate mass measurement that helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.
Table 1: Theoretical Exact Mass Calculation for this compound This table details the calculation of the monoisotopic mass for the molecular ion [M]⁺• of this compound based on the most abundant isotopes.
| Element | Count | Isotope | Exact Mass (Da) | Total Mass (Da) |
| Carbon | 13 | ¹²C | 12.000000 | 156.000000 |
| Hydrogen | 26 | ¹H | 1.007825 | 26.20345 |
| Oxygen | 2 | ¹⁶O | 15.994915 | 31.98983 |
| Total | 214.19328 |
In addition to determining the mass of the molecular ion, HRMS is critical for elucidating fragmentation patterns. When the molecular ion breaks apart within the mass spectrometer, the resulting fragment ions are also measured with high mass accuracy. This allows for the confident assignment of elemental formulas to these fragments, providing structural insights.
For this compound, fragmentation is expected to follow established pathways for esters, including α-cleavage and rearrangements. jove.comlibretexts.org The branching in the octyl group significantly influences fragmentation, with cleavage often occurring at the branched positions to form more stable carbocations. youtube.com
Key predicted fragmentation pathways include:
Cleavage of the C-O bond of the ester, leading to the formation of the propionyl cation.
Loss of the propionic acid moiety via a McLafferty-type rearrangement or other mechanisms.
Fragmentation of the alkyl chain , particularly cleavage at the highly substituted tertiary C2 carbon, leading to the loss of a stable tertiary carbocation or a corresponding radical.
Table 2: Predicted HRMS Fragments for this compound This table lists potential fragment ions for this compound and their calculated exact masses, which can be used to support identification in an experimental HRMS spectrum.
| Fragment Description | Proposed Formula | Theoretical Exact Mass (Da) |
| Propionyl cation | [C₃H₅O]⁺ | 57.03349 |
| Ion from cleavage at C2 of the octyl group | [C₈H₁₇]⁺ | 113.13248 |
| Molecular ion minus a methyl radical | [C₁₂H₂₃O₂]⁺ | 199.17036 |
| McLafferty rearrangement product (ion) | [C₅H₁₀O₂]⁺• | 102.06808 |
Integrated Analytical Platforms for Comprehensive Ester Profiling
The analysis of complex mixtures containing volatile and semi-volatile esters, such as those found in flavor and fragrance formulations, necessitates the use of integrated analytical platforms. shimadzu.com These systems couple high-resolution separation techniques with sensitive detection methods to resolve and identify individual components that would otherwise co-elute or be masked by the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational platform for ester analysis. nih.gov However, for highly complex samples, one-dimensional GC may not provide sufficient chromatographic resolution. To overcome this, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, often with a high-speed Time-of-Flight (TOF-MS) detector, offers vastly superior separation power. plos.org In GCxGC, the effluent from a primary column is subjected to a second, orthogonal separation on a shorter column with a different stationary phase. plos.org This results in a structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity), significantly increasing peak capacity and resolving co-elutions. nih.gov The high data acquisition speed of TOF-MS is essential to adequately sample the very narrow peaks (tens to hundreds of milliseconds) generated in the second dimension. plos.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a complementary platform, particularly for less volatile or thermally labile esters that are not amenable to GC analysis. nih.govnih.gov Reversed-phase LC can separate esters based on their hydrophobicity. The use of tandem mass spectrometry (MS/MS), often with triple quadrupole or Q-TOF instruments, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification of target esters even in complex matrices. nih.gov Atmospheric pressure chemical ionization (APCI) is a common ionization source for the analysis of esters by LC-MS. nih.gov
The integration of these platforms, sometimes combined with other techniques like olfactometry (GC-O) for sensory analysis, provides a holistic view of the ester profile. d-nb.info Data from these systems can be processed using advanced software that leverages both chromatographic retention information and high-resolution mass spectral data for confident compound identification and quantification. thermofisher.com
Table 3: Comparison of Integrated Analytical Platforms for Ester Profiling This table summarizes the key features, advantages, and typical applications of major integrated platforms used in the analysis of this compound and other esters.
| Platform | Separation Principle(s) | Key Advantages | Typical Applications |
| GC-MS | Volatility / Boiling Point | Robust, well-established, good for volatile compounds. nih.gov | Routine quality control, analysis of essential oils and less complex fragrance mixtures. |
| LC-MS/MS | Polarity / Hydrophobicity | Suitable for thermally labile or non-volatile esters, high selectivity and sensitivity (MRM). nih.govnih.gov | Analysis of ester profiles in biological fluids, food matrices, and environmental samples. |
| GCxGC-TOF-MS | Orthogonal (e.g., Boiling Point & Polarity) | Massive increase in peak capacity, structured chromatograms, enhanced resolution of complex mixtures. plos.orgnih.govresearchgate.net | Comprehensive profiling of complex flavor and fragrance compositions, metabolomics, analysis of bio-oils. researchgate.netresearchgate.net |
Applications of Complex Branched Esters in Advanced Materials and Specialized Chemical Systems
Incorporation into Polymer Science and Bioplastics
The modification of polymers and the development of bioplastics often involve the use of various ester compounds to impart specific properties.
A review of scientific literature and chemical databases indicates no specific application or research involving the use of 2,6-Dimethyl-2-octyl propionate (B1217596) for the modification of polymers or copolymers to enhance their properties. Its function appears to be limited to its role as a fragrance or solvent additive rather than a reactive monomer or plasticizer integrated into the polymer backbone. lookchem.com
There is no current evidence to suggest that 2,6-Dimethyl-2-octyl propionate is used in the development of biodegradable polymeric materials. While it is generally expected that simple esters may be biodegradable, its role is not as a primary building block for biodegradable polymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). ontosight.aimdpi.comwestminster.ac.uk
Research into starch modification for biomaterials has explored the use of various esters to create functional properties. researchgate.netmdpi.com However, there are no documented instances of this compound being used for the esterification of starch to create functional biomaterials.
Role in Biomedical and Pharmaceutical Intermediates
The synthesis of complex molecules for biomedical and pharmaceutical applications often relies on specific intermediate compounds, including various types of esters.
An examination of chemical synthesis literature and pharmaceutical development databases shows no indication that this compound serves as an ester scaffold or intermediate in the synthetic design of active pharmaceutical ingredients (APIs). midas-pharma.com Its structural complexity and lack of reactive functional groups suitable for common pharmaceutical synthesis pathways limit its utility in this area.
Boronate ester hydrogels are a specific class of materials formed through the dynamic covalent bonding of boronic acids and diols. mdpi.comnih.govnih.gov These materials are investigated for advanced biomedical applications due to their responsive nature. nih.govresearchgate.netresearchgate.net The chemical structure of this compound is not suitable for, nor is it documented to be a component in, the formation of boronate ester hydrogels or other related responsive biomaterials.
Specialty Chemical Synthesis and Green Solvents
The pursuit of environmentally benign chemical processes has driven significant research into the development of sustainable alternatives to conventional solvents and reagents. Within this paradigm, complex branched esters such as this compound are emerging as compounds of interest due to their unique molecular architecture, which can impart desirable physicochemical properties. Their intricate structures, combining a propionate functional group with a branched alkyl chain, offer a versatile platform for innovation in specialty chemical synthesis and the formulation of green solvents.
Development of Branched Esters as Sustainable Solvent Alternatives
The chemical industry is actively seeking to replace hazardous and volatile organic compounds (VOCs) with greener alternatives that exhibit lower toxicity, higher biodegradability, and are derived from renewable resources. prnewswire.comresearchgate.net Branched esters are a promising class of compounds in this endeavor. Unlike their linear counterparts, the branching in the alcohol or acid moiety of the ester disrupts crystal lattice formation, leading to lower melting points and viscosities. google.com This branching can also enhance the solvency power for a range of solutes while maintaining a high flash point, which is crucial for safe handling and storage. estichem.com
Esters, in general, are recognized for their utility as solvents due to their polarity, which can be tailored by varying the length of the hydrocarbon chains of the parent alcohol and carboxylic acid. libretexts.orgsolubilityofthings.com They are less polar than alcohols but more so than hydrocarbons, making them effective in a wide array of applications, from coatings and adhesives to cleaning agents. libretexts.orgacs.org The development of bio-based esters, synthesized from renewable feedstocks like vegetable oils and bio-derived alcohols, further enhances their sustainability profile. prnewswire.commdpi.com
This compound, with its highly branched octyl group, exemplifies the characteristics of a potential green solvent. Its structure suggests a low pour point and good cold-flow properties. While specific data on its performance as a green solvent is not extensively documented, the general properties of branched esters suggest it could be a viable alternative to traditional hydrocarbon solvents. estichem.com The biocatalytic synthesis of branched-chain esters using enzymes like lipases is also an area of active research, offering a sustainable pathway to these molecules under mild reaction conditions and often in solvent-free systems. mdpi.comnih.gov
Table 1: Physical and Chemical Properties of this compound and Comparison with Conventional Solvents
| Property | This compound | Toluene | Xylene |
| Molecular Formula | C₁₃H₂₆O₂ ontosight.ai | C₇H₈ | C₈H₁₀ |
| Molecular Weight | 214.35 g/mol ontosight.ai | 92.14 g/mol | 106.16 g/mol |
| Boiling Point | 140-150°C @ 10 mmHg ontosight.ai | 111 °C | 138-144 °C |
| Appearance | Colorless liquid ontosight.ai | Colorless liquid | Colorless liquid |
| Solubility in Water | Insoluble ontosight.ai | Insoluble | Insoluble |
| Primary Use | Fragrance ingredient, Solvent acs.org | Solvent | Solvent |
Note: Data for Toluene and Xylene are for general comparison and represent typical values.
Ester Derivatives in Agrochemical Research and Development
Ester derivatives play a significant role in the formulation and efficacy of modern agrochemicals. The esterification of active ingredients can modify their physicochemical properties, such as lipophilicity, volatility, and persistence in the environment. encyclopedia.pub This is particularly important for herbicides, insecticides, and fungicides, where controlled release and effective penetration into the target organism are critical for performance.
The propionate moiety in this compound is of particular interest in an agrochemical context. Propionic acid itself is a registered fungicide and bactericide used to preserve stored grains and animal feed. regulations.govusda.gov Its ester derivatives can be explored for similar or enhanced biocidal activities. The lipophilic nature of the branched octyl group in this compound could facilitate its absorption through the waxy cuticles of plants or the exoskeletons of insects, potentially making it an effective carrier or active ingredient in pesticide formulations. google.comnih.gov
Research into ester derivatives for agrochemical applications is a continuous process. For instance, studies have shown that the esterification of natural products like paeonol (B1678282) can lead to derivatives with significant insecticidal, nematicidal, and anti-oomycete activities. nih.gov Similarly, phenoxy carboxylic acid herbicides are often formulated as esters to enhance their absorption by plants. encyclopedia.pub While direct research on the agrochemical applications of this compound is not widely published, the known activities of propionates and the formulation advantages of esters suggest a potential avenue for future investigation. The synthesis of pyrazoles, which have diverse biological activities in medicinal and agrochemical applications, can utilize ethyl propiolate as a reactant, highlighting the versatility of propionate derivatives in creating bioactive molecules. chemicalbook.com
Catalytic Applications and Ligand Design Incorporating Ester Functionalities
The ester functional group is not only a key component of final products but can also be integrated into the design of catalysts and ligands to influence the outcome of chemical reactions. The coordination of an ester to a metal center can play a crucial role in various catalytic cycles.
Recent research has explored the use of metal-ester complexes in catalysis. For example, group (IV) metal alkoxides in conjunction with activators have been shown to be effective catalysts for ester-amide exchange reactions. nih.gov In these systems, the coordination of the ester to the metal center is a key step in the catalytic cycle. Similarly, copper(II) complexes with hydroxy-functionalized ligands have demonstrated high efficiency in the hydrolysis of esters, a reaction of significant interest in both industrial and biological contexts. acs.org The mechanism often involves the formation of a metal-hydroxide complex that acts as the active species. researchgate.net
Furthermore, ester functionalities can be incorporated into the structure of ligands to modulate the properties of the resulting metal catalysts. The electronic and steric properties of a ligand are critical in determining the activity and selectivity of a catalyst. nih.govresearchgate.net While not extensively documented for this compound itself, the principle of incorporating ester groups into ligand backbones is a known strategy in catalyst design. For instance, the polymerization of ester-functionalized norbornenes using neutral nickel catalysts has been studied, where the polar ester group can coordinate to the metal center and influence the polymerization behavior. acs.org The development of catalysts for the hydrogenation of esters to primary alcohols is another area of active research, with various homogeneous and heterogeneous catalysts being developed. youtube.comresearchgate.net The activation of esters through weak interactions with tailored chalcogen-bonding catalysts represents a novel approach to catalysis, reconciling the challenges of catalytic activity and turnover. nih.govacs.org
The versatility of the ester group in coordination chemistry and catalyst design opens up possibilities for the application of compounds like this compound in the development of novel catalytic systems for specialty chemical synthesis.
Q & A
Q. How can researchers optimize the synthesis of 2,6-dimethyl-2-octyl propionate for reproducibility in academic settings?
Methodological Answer: Synthesis optimization requires a systematic approach:
- Reagent Stoichiometry: Use fractional factorial experimental design (FFD) to test combinations of reagents (e.g., propionic acid derivatives, alcohols) and catalysts. This identifies critical variables affecting yield .
- Reaction Monitoring: Employ TLC with n-hexane:ethyl acetate (9:1) for real-time tracking, as described in propargyl bromide coupling protocols .
- Purification: Use vacuum distillation followed by column chromatography (silica gel, gradient elution) to isolate high-purity product. Validate purity via GC-MS or NMR (e.g., ¹³C NMR for ester confirmation).
Q. What analytical methods are recommended for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Structural Confirmation: Combine ¹H NMR (δ 1.2–1.4 ppm for methyl groups) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
- Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., >200°C for ester stability) .
- Solubility Profile: Use shake-flask method with solvents (e.g., DMSO, hexane) and quantify via HPLC-UV at λ = 210 nm .
Advanced Research Questions
Q. How does this compound interact with microbial consortia in bioelectrochemical systems?
Methodological Answer:
- Electrofermentation Setup: Use a microbial electrolysis cell (MEC) with a cathode potential of −1.0 V to study propionate metabolism. Monitor current output and pH stability (target pH 5.0–7.0) to avoid inhibition .
- Metabolite Tracking: Quantify lactate, acetate, and propionate via HPLC with refractive index detection. For microbial diversity, perform 16S rRNA sequencing (e.g., sPLS-DA for discriminant taxa like Achromobacter) .
- Oxygen Control: Maintain anaerobic conditions using argon purging; validate via gas chromatography (TCD detector for O₂) .
Q. What experimental strategies resolve contradictions in propionate’s role in inflammatory pathways?
Methodological Answer:
- In Vitro/In Vivo Models: Use co-culture systems (e.g., IPEC-J2 porcine epithelial cells + PBMCs) with LPS challenge. Test 1–5 mM propionate doses to differentiate anti-inflammatory (NF-κB suppression) vs. pro-inflammatory (IL-6 elevation) effects .
- Meta-Analysis: Apply random-effects models to reconcile conflicting data (e.g., UC studies showing reduced fecal propionate in active disease vs. remission). Stratify by disease status and SCFA measurement methods (GC-MS vs. HPLC) .
Q. How can researchers design experiments to study nonoxidative metabolic fates of this compound in mammalian systems?
Methodological Answer:
- Isotopic Tracing: Administer ¹³C-labeled propionate derivatives in rodent models. Analyze tissues via LC-HRMS to detect odd-chain fatty acids (e.g., C15:0) formed via carbon elongation .
- Enzyme Inhibition: Use CRISPR-Cas9 knockdown of propionyl-CoA carboxylase in hepatocytes to redirect flux toward ketogenesis or lipid synthesis .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in neurobehavioral studies?
Methodological Answer:
- Orthogonal Projections: Apply OPLS-DA to metabolomic datasets (e.g., plasma from CUMS rats) to identify biomarkers (e.g., tryptophan metabolites) linked to antidepressant effects .
- Dose-Response Modeling: Fit data to Emax models using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ for behavioral endpoints .
Q. How can researchers address heterogeneity in microbial propionate production data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
